Ethyl 5-carbamoyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a combination of carbamoyl, methoxyphenyl, trifluoromethyl, and sulfonyl groups, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoyl group: This can be achieved through the reaction of the thiophene derivative with isocyanates or carbamoyl chlorides.
Attachment of the methoxyphenyl and trifluoromethyl groups: These groups are typically introduced via nucleophilic substitution reactions using corresponding halides or sulfonates.
Final esterification: The carboxylate group is esterified using ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
ETHYL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which are crucial for its activity.
Comparison with Similar Compounds
ETHYL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Dabigatran Etexilate: A related compound with a similar ester structure but different functional groups.
Phenyl Boronic Acid Derivatives: These compounds share some structural similarities but differ in their reactivity and applications.
The uniqueness of ETHYL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25F3N4O7S2 |
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Molecular Weight |
614.6 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H25F3N4O7S2/c1-4-39-23(35)19-13(2)20(21(29)34)40-22(19)32-18(33)10-7-11-41(36,37)24-30-15(12-17(31-24)25(26,27)28)14-8-5-6-9-16(14)38-3/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H2,29,34)(H,32,33) |
InChI Key |
GKIKDWVXFMQOQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC |
Origin of Product |
United States |
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